[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride
Overview
Description
(2-Bromo-5-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluorophenyl)methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluorobenzaldehyde, which can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide.
Formation of Intermediate: The aldehyde group is then converted to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then subjected to reductive amination with methylamine to form (2-Bromo-5-fluorophenyl)methylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Formation of imines or nitriles.
Reduction: Secondary amines or alcohols.
Scientific Research Applications
(2-Bromo-5-fluorophenyl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It can serve as a probe to study the interactions of halogenated aromatic compounds with biological systems
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluorophenyl)methylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of halogen atoms can enhance binding affinity to certain biological targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorophenol: Used in the synthesis of polycyclic compounds.
2-Bromo-5-fluorobenzaldehyde: A precursor in the synthesis of various aromatic compounds.
Thiophene Derivatives: These compounds also contain halogenated aromatic rings and are used in similar applications in medicinal chemistry and material science.
Uniqueness
(2-Bromo-5-fluorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMZEWXZKIUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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